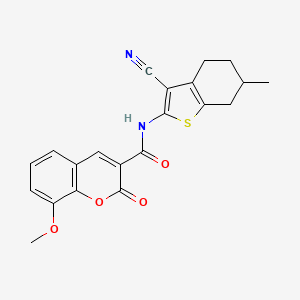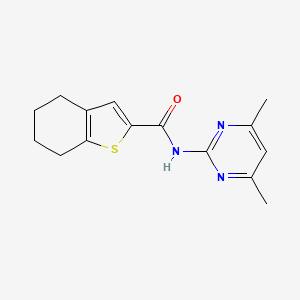![molecular formula C19H22N2O4S B4182673 3-ethoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4182673.png)
3-ethoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide
Descripción general
Descripción
3-ethoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide, commonly known as EPPB, is a chemical compound that has been widely used in scientific research. EPPB is a potent and selective inhibitor of a protein called deubiquitinase USP14, which plays a crucial role in the regulation of protein degradation and turnover in cells.
Mecanismo De Acción
EPPB binds to the catalytic domain of USP14 and inhibits its deubiquitinase activity, leading to the accumulation of ubiquitinated proteins and the activation of the proteasome pathway. EPPB has been shown to be highly selective for USP14, with minimal off-target effects on other deubiquitinases or proteases. The mechanism of action of EPPB has been further elucidated by X-ray crystallography, which revealed the structural basis of its binding to USP14.
Biochemical and Physiological Effects:
EPPB has been shown to have several biochemical and physiological effects in cells and in vivo. In addition to the activation of the proteasome pathway, EPPB has been shown to induce autophagy and promote the clearance of protein aggregates in cells. EPPB has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, where it reduces the accumulation of misfolded proteins and improves the survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPPB has several advantages for lab experiments, including its high selectivity for USP14, its potency and efficacy in inhibiting USP14 activity, and its ability to induce the accumulation of ubiquitinated proteins and the activation of the proteasome pathway. However, EPPB also has some limitations, including its low solubility in aqueous solutions, its potential toxicity and off-target effects at higher concentrations, and its relatively high cost compared to other inhibitors of USP14.
Direcciones Futuras
There are several future directions for the use of EPPB in scientific research. One area of interest is the development of more potent and selective inhibitors of USP14, which could be used to further investigate the role of USP14 in cellular processes and disease pathogenesis. Another area of interest is the application of EPPB in drug discovery and development, where it could be used to identify new targets for therapeutic intervention in neurodegenerative diseases and other disorders. Finally, the use of EPPB in combination with other drugs or therapies could also be explored, to enhance its efficacy and reduce its potential toxicity.
Aplicaciones Científicas De Investigación
EPPB has been widely used in scientific research to investigate the role of USP14 in various cellular processes, including protein degradation, autophagy, and neurodegeneration. EPPB has been shown to selectively inhibit USP14 activity in cells and in vivo, leading to the accumulation of ubiquitinated proteins and the activation of the proteasome pathway. EPPB has also been used to study the function of USP14 in the nervous system, where it regulates the turnover of synaptic proteins and contributes to the pathogenesis of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propiedades
IUPAC Name |
3-ethoxy-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-2-25-17-7-5-6-15(14-17)19(22)20-16-8-10-18(11-9-16)26(23,24)21-12-3-4-13-21/h5-11,14H,2-4,12-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYHMKDLMSQYPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-{4-[(5-methyl-3-thienyl)carbonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4182598.png)
![2-[(2-phenylbutanoyl)amino]-3-thiophenecarboxamide](/img/structure/B4182605.png)
![4-[3-(4-methoxyphenyl)propanoyl]-2,6-dimethylmorpholine](/img/structure/B4182611.png)
![2-[(3,3-dimethylbutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4182616.png)
![N-(3-{[(2-methoxyphenyl)amino]carbonyl}-4,5-dimethyl-2-thienyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4182619.png)

![N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]nicotinamide](/img/structure/B4182646.png)

![N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4182653.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]pentanamide](/img/structure/B4182665.png)
![methyl 2-[(2-nitrobenzoyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4182672.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4182678.png)

